molecular formula C22H20N2O4S B12445322 5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12445322
M. Wt: 408.5 g/mol
InChI Key: WBULLTREOWGOIJ-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-3-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with 3,4-dimethoxyphenyl and 4-ethoxyphenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thieno[2,3-d]pyrimidine Core: The thieno[2,3-d]pyrimidine core can be synthesized through the cyclization of appropriate precursors, such as 2-aminothiophene and a suitable carbonyl compound, under acidic or basic conditions.

    Substitution Reactions: The 3,4-dimethoxyphenyl and 4-ethoxyphenyl groups can be introduced through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and suitable solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Purification: The final product is typically purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-3-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents, hydrogen peroxide in the presence of catalysts.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride or potassium tert-butoxide in DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-3-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dimethoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one: Lacks the ethoxy group, which may affect its chemical and biological properties.

    5-Phenyl-3-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one: Lacks the dimethoxy groups, potentially altering its reactivity and interactions.

    5-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one: Contains a methoxy group instead of an ethoxy group, which may influence its solubility and stability.

Uniqueness

The presence of both 3,4-dimethoxyphenyl and 4-ethoxyphenyl groups in 5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one imparts unique chemical and biological properties to the compound. These substituents may enhance its stability, reactivity, and potential therapeutic applications compared to similar compounds.

Properties

Molecular Formula

C22H20N2O4S

Molecular Weight

408.5 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H20N2O4S/c1-4-28-16-8-6-15(7-9-16)24-13-23-21-20(22(24)25)17(12-29-21)14-5-10-18(26-2)19(11-14)27-3/h5-13H,4H2,1-3H3

InChI Key

WBULLTREOWGOIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=NC3=C(C2=O)C(=CS3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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